Cas no 101847-52-3 (3,5-Dichloro-4-(difluoromethoxy)aniline)

3,5-Dichloro-4-(difluoromethoxy)aniline is a versatile organic compound with significant synthetic utility. Its unique substitution pattern on the aniline core allows for effective participation in various chemical transformations, including electrophilic aromatic substitution and condensation reactions. The presence of chloro and difluoromethoxy groups enhances its reactivity and selectivity, making it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.
3,5-Dichloro-4-(difluoromethoxy)aniline structure
101847-52-3 structure
Product Name:3,5-Dichloro-4-(difluoromethoxy)aniline
CAS No:101847-52-3
MF:C7H5Cl2F2NO
MW:228.023506879807
CID:3557319
PubChem ID:13629725
Update Time:2025-10-18

3,5-Dichloro-4-(difluoromethoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 3,5-dichloro-4-(difluoromethoxy)-
    • 3,5-dichloro-4-(difluoromethoxy)aniline
    • EN300-45276
    • AB01006772-01
    • CS-0249813
    • AKOS009369383
    • 101847-52-3
    • CHEMBL4959177
    • C7H5Cl2F2NO
    • Z398429146
    • 3,5-Dichloro-4-(difluoromethoxy)aniline
    • Inchi: 1S/C7H5Cl2F2NO/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7H,12H2
    • InChI Key: JBLIDOJYHVLMDS-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1OC(F)F)Cl)N

Computed Properties

  • Exact Mass: 226.971625g/mol
  • Monoisotopic Mass: 226.971625g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 228.02g/mol
  • XLogP3: 3.7
  • Topological Polar Surface Area: 35.2Ų

3,5-Dichloro-4-(difluoromethoxy)aniline Pricemore >>

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Additional information on 3,5-Dichloro-4-(difluoromethoxy)aniline

3,5-Dichloro-4-(difluoromethoxy)aniline (CAS No. 101847-52-3): An Overview and Recent Advances

3,5-Dichloro-4-(difluoromethoxy)aniline (CAS No. 101847-52-3) is a versatile compound with significant applications in the fields of medicinal chemistry and materials science. This aromatic amine features a unique combination of halogen and difluoromethoxy substituents, which endow it with a range of desirable properties, including enhanced solubility, stability, and reactivity. In this article, we will delve into the chemical structure, synthesis methods, and recent research advancements involving 3,5-dichloro-4-(difluoromethoxy)aniline.

The molecular structure of 3,5-dichloro-4-(difluoromethoxy)aniline is characterized by a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a difluoromethoxy group at the 4 position. The presence of these functional groups imparts unique electronic and steric properties to the molecule, making it an attractive building block for various chemical syntheses. The difluoromethoxy group, in particular, is known for its ability to modulate the electronic environment of the aromatic ring, thereby influencing the compound's reactivity and biological activity.

The synthesis of 3,5-dichloro-4-(difluoromethoxy)aniline has been extensively studied in recent years. One common approach involves the nucleophilic substitution of a suitable precursor with a difluoromethylating agent. For instance, the reaction of 3,5-dichloro-4-hydroxyaniline with a source of difluoromethyl groups, such as Selectfluor or diethylaminosulfur trifluoride (DAST), can yield 3,5-dichloro-4-(difluoromethoxy)aniline. This method has been optimized to achieve high yields and selectivity under mild conditions.

In the realm of medicinal chemistry, 3,5-dichloro-4-(difluoromethoxy)aniline has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have explored its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For example, researchers have investigated its activity against kinases and G protein-coupled receptors (GPCRs), which are key targets in cancer and neurological disorders. The unique electronic properties of the difluoromethoxy group have been shown to enhance binding affinity and selectivity towards these targets.

Beyond its medicinal applications, 3,5-dichloro-4-(difluoromethoxy)aniline has also found utility in materials science. Its ability to form stable complexes with metal ions makes it a valuable ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit interesting properties such as high porosity and tunable pore sizes, which are advantageous for applications in gas storage, catalysis, and sensing.

The environmental impact of compounds like 3,5-dichloro-4-(difluoromethoxy)aniline is an important consideration in their development and use. Recent studies have focused on assessing their biodegradability and toxicity to ensure their safe application in various industries. Preliminary results suggest that under controlled conditions, these compounds can be effectively managed to minimize environmental risks.

In conclusion, 3,5-dichloro-4-(difluoromethoxy)aniline (CAS No. 101847-52-3) is a multifaceted compound with a wide range of applications in medicinal chemistry and materials science. Its unique chemical structure provides a foundation for further research and development of novel therapeutic agents and advanced materials. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in various scientific disciplines.

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